molecular formula C16H25ClN2O2 B572130 (S)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride CAS No. 1217679-12-3

(S)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride

Cat. No. B572130
M. Wt: 312.838
InChI Key: QQLZPCZSUXTEIV-RSAXXLAASA-N
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Description

“(S)-tert-Butyl 2-isobutylpiperazine-1-carboxylate” is a chemical compound with the molecular formula C13H26N2O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Physical And Chemical Properties Analysis

The compound “(S)-tert-Butyl 2-isobutylpiperazine-1-carboxylate” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . Its Log Po/w values range from 1.48 to 3.2, indicating its lipophilicity . It is soluble, with solubility values ranging from 0.464 mg/ml to 1.27 mg/ml .

Safety And Hazards

The compound “(S)-tert-Butyl 2-isobutylpiperazine-1-carboxylate” may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

benzyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.ClH/c1-13(2)10-15-11-17-8-9-18(15)16(19)20-12-14-6-4-3-5-7-14;/h3-7,13,15,17H,8-12H2,1-2H3;1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLZPCZSUXTEIV-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662631
Record name Benzyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride

CAS RN

1217679-12-3
Record name Benzyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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